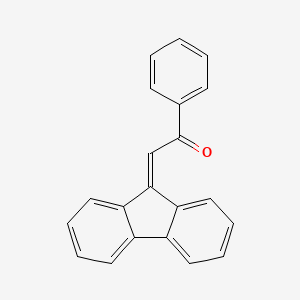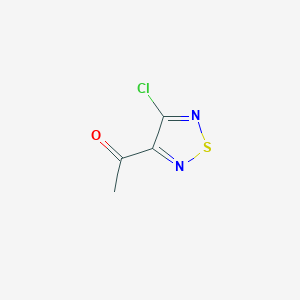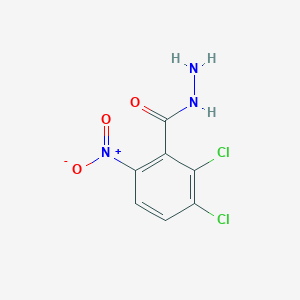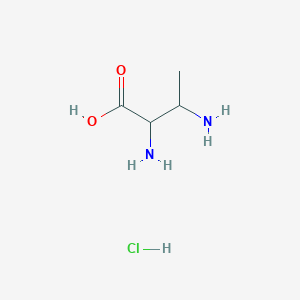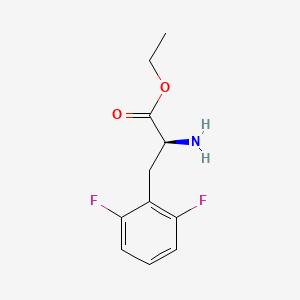![molecular formula C27H20BN3O2 B13133150 [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors under acidic or basic conditions.
Aromatic Substitution: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation.
Boronic Acid Introduction: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of an aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols or quinones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it invaluable for forming biaryl compounds, which are common in pharmaceuticals and natural products.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic, optical, or mechanical properties. It is also used in the development of sensors and catalysts.
作用機序
The mechanism by which [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The triazine ring and phenyl groups provide stability and electronic properties that facilitate these reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic Acid: Contains two phenyl groups connected by a single bond.
Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is unique due to its combination of a triazine core with multiple phenyl groups and a boronic acid functionality. This structure provides a balance of reactivity and stability, making it versatile for various synthetic applications.
特性
分子式 |
C27H20BN3O2 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
[3-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C27H20BN3O2/c32-28(33)24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,32-33H |
InChIキー |
ZOFSYEJTHURSGW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


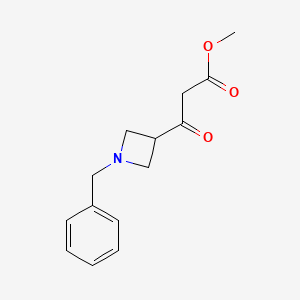
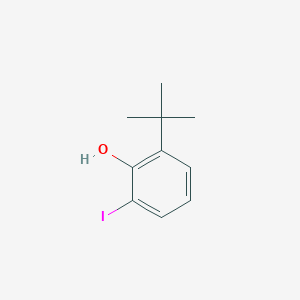
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

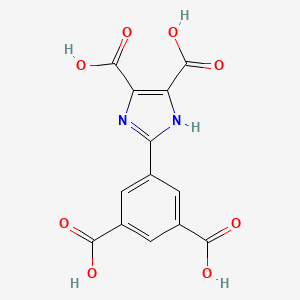
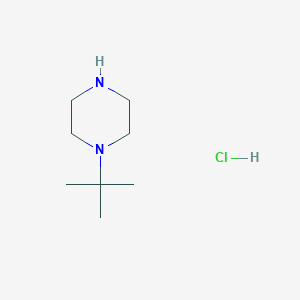

![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
